methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Methyl ester group (COC): The methyl ester at the 4-position of the thiazole ring contributes to its stability and solubility.
Indole moiety: The indole ring, derived from tryptophan, is a common structural motif found in various natural products and pharmaceuticals.
Thiazole ring: The 1,3-thiazole ring provides additional heteroatoms and contributes to the compound’s biological activity.
Preparation Methods
The synthetic routes to this compound involve several steps. One possible approach includes the following reactions:
Fischer Indole Synthesis:
Subsequent Transformations:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., anticancer, anti-inflammatory).
Industry: Evaluate its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Similar Compounds: Explore related indole derivatives, such as
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[3-(5-methoxyindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-16(17(23)25-3)20-18(26-11)19-15(22)7-9-21-8-6-12-10-13(24-2)4-5-14(12)21/h4-6,8,10H,7,9H2,1-3H3,(H,19,20,22) |
InChI Key |
XROYIRWZRLVKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC)C(=O)OC |
Origin of Product |
United States |
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